![molecular formula C7H12ClN3O B2865009 2-(1H-Imidazol-2-yl)morpholine CAS No. 1420792-10-4](/img/structure/B2865009.png)
2-(1H-Imidazol-2-yl)morpholine
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Overview
Description
“2-(1H-Imidazol-2-yl)morpholine” is a chemical compound with the molecular formula C7H11N3O . It is also known as 2-(1H-imidazol-2-yl)morpholine hydrochloride . The compound is a solid at room temperature .
Synthesis Analysis
Imidazole derivatives, including “2-(1H-Imidazol-2-yl)morpholine”, have been synthesized using various methods . The Mannich base technique using a Cu (II) catalyst has been used to prepare a series of imidazole derivatives . The first synthesis of imidazole was made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of “2-(1H-Imidazol-2-yl)morpholine” has been elucidated using various spectroscopic techniques, including FTIR, 1H-NMR, and 13C-NMR . The compound has a molecular weight of 189.64 .Chemical Reactions Analysis
The product forms stable 1:1 solvate both during its preparation and recrystallization . Ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate has been used to synthesize pyrazole, thiophene, pyridine, and coumarin derivatives with antitumor activities .Physical And Chemical Properties Analysis
“2-(1H-Imidazol-2-yl)morpholine” is a solid at room temperature . It has a molecular weight of 189.64 . The compound is highly soluble in water and other polar solvents .Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 2-(1H-Imidazol-2-yl)morpholine.
Biochemical Pathways
It is known that imidazole derivatives can influence a variety of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities , suggesting that 2-(1H-Imidazol-2-yl)morpholine may have similar effects.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
While specific future directions for “2-(1H-Imidazol-2-yl)morpholine” are not mentioned in the search results, imidazole derivatives have been highlighted for their potential in the development of new drugs . They have been found to display a variety of biological activities, making them a rich source of chemical diversity for drug discovery .
properties
IUPAC Name |
2-(1H-imidazol-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-10-7(9-1)6-5-8-3-4-11-6/h1-2,6,8H,3-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGHOGSBGFJQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-2-yl)morpholine | |
CAS RN |
1420792-10-4 |
Source
|
Record name | 2-(1H-imidazol-2-yl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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